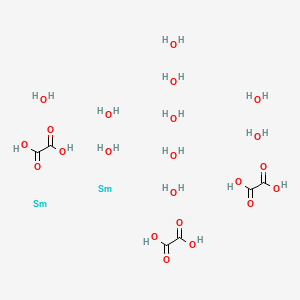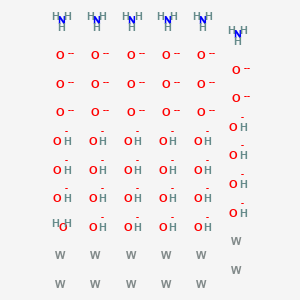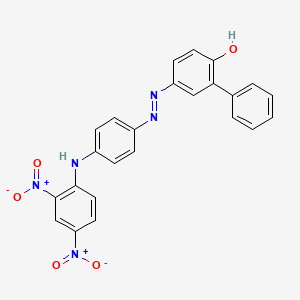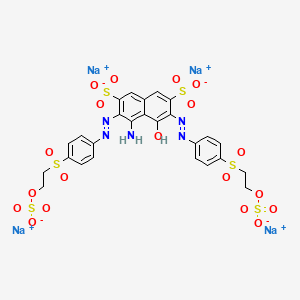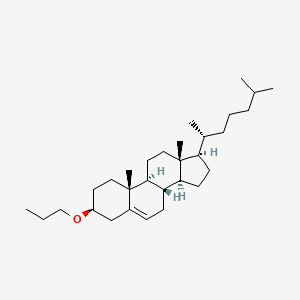
AMMONIUM 6-MOLYBDOCOBALTATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 6-Molybdocobaltate is a complex salt featuring cobalt and molybdenum atoms. It is known for its versatile properties and is represented by the chemical formula (NH4)3(CoMo6O24H6). This compound appears as a turquoise-blue crystalline powder and is utilized in various fields such as catalysis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium 6-Molybdocobaltate can be synthesized through the reaction of ammonium heptamolybdate with cobalt nitrate in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ammonium heptamolybdate in water.
- Addition of cobalt nitrate to the solution.
- Acidification of the mixture with nitric acid.
- Precipitation of the product by adjusting the pH.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 6-Molybdocobaltate primarily undergoes oxidation reactions. It acts as a catalyst in various organic synthesis processes, promoting the oxidation of alcohols, cycloalkanes, and other substrates.
Common Reagents and Conditions:
Oxidation of Alcohols: Typically involves the use of this compound in the presence of an oxidizing agent such as hydrogen peroxide or molecular oxygen.
Oxidation of Cycloalkanes: Conducted under similar conditions, often in the presence of a solvent like acetonitrile.
Major Products:
Oxidation of Alcohols: Produces aldehydes or ketones.
Oxidation of Cycloalkanes: Yields cycloalkanones or cycloalkanols
Wissenschaftliche Forschungsanwendungen
Ammonium 6-Molybdocobaltate has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in oxidation reactions, contributing to advancements in organic synthesis.
Analytical Chemistry: Employed as a reagent for the detection and quantification of phosphate ions in aqueous solutions.
Materials Science: Utilized in the preparation of optoelectronic materials and the study of functional materials.
Energy Storage Technologies:
Wirkmechanismus
The mechanism by which Ammonium 6-Molybdocobaltate exerts its catalytic effects involves the formation of a weak complex between the reactants. The cobalt center in the compound facilitates electron transfer, leading to the oxidation of the substrate. The reaction proceeds through the generation of free radicals, which undergo further oxidation to form the final products .
Vergleich Mit ähnlichen Verbindungen
- Ammonium Perrhenate
- Cerium Ammonium Nitrate
- Ammonium Heptamolybdate
- Ammonium Octamolybdate
Comparison: Ammonium 6-Molybdocobaltate is unique due to its specific combination of cobalt and molybdenum atoms, which imparts distinct catalytic properties. Unlike other similar compounds, it demonstrates high stability under various reaction conditions and is particularly effective in oxidation reactions .
Eigenschaften
CAS-Nummer |
12139-65-0 |
|---|---|
Molekularformel |
CoH18Mo6N3O24 |
Molekulargewicht |
1078.72 |
Synonyme |
AMMONIUM 6-MOLYBDOCOBALTATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



